Dimethyl (3-bromo-2-oxopropyl)phosphonate

Description

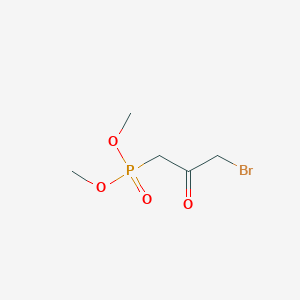

Dimethyl (3-bromo-2-oxopropyl)phosphonate is an organophosphorus compound characterized by a brominated ketone moiety attached to a phosphonate ester group. The bromo substituent at the 3-position distinguishes it from similar compounds, likely enhancing its electrophilicity and utility in alkylation or nucleophilic substitution reactions .

Properties

CAS No. |

87830-69-1 |

|---|---|

Molecular Formula |

C5H10BrO4P |

Molecular Weight |

245.01 g/mol |

IUPAC Name |

1-bromo-3-dimethoxyphosphorylpropan-2-one |

InChI |

InChI=1S/C5H10BrO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3 |

InChI Key |

MTXDSELZQAXIFG-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC(=O)CBr)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-bromo-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with a haloacetone. For instance, the reaction between trimethyl phosphite and bromoacetone under controlled conditions yields this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-bromo-2-oxopropyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride are employed

Major Products Formed

Substitution: Products include substituted phosphonates.

Oxidation: Products include phosphonic acids.

Reduction: Products include reduced phosphonates

Scientific Research Applications

Dimethyl (3-bromo-2-oxopropyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: It is utilized in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: The compound is explored for its potential in drug development, especially in the synthesis of antiviral and anticancer agents.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Dimethyl (3-bromo-2-oxopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in electrophilic substitution reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Dimethyl (1-Diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

- Structure : Replaces the bromo group with a diazo (-N₂) moiety.

- Reactivity: Explosive decomposition risk under heat or shock due to the diazo group . Widely used in the Ohira-Bestmann reaction for alkyne synthesis via methanolysis, generating dimethyl (diazomethyl)phosphonate intermediates .

- Applications : Key reagent in cyclopropanation and 1,3-dipolar cycloadditions .

- Safety : Requires stringent handling protocols due to instability .

Dimethyl (2-Oxopropyl)phosphonate

- Reactivity: Participates in multicomponent reactions, such as the Biginelli reaction with aldehydes and urea to synthesize dihydropyrimidinones . Less electrophilic compared to bromo/diazo analogs, limiting its use in alkylation.

- Applications : Intermediate in synthesizing heterocycles and biologically active compounds .

Diethyl (1-Diazo-2-oxopropyl)phosphonate

Dimethyl Methyl Phosphonate (DMMP)

- Structure : Simplest phosphonate ester with a methyl group directly attached to phosphorus.

- Reactivity: Non-reactive in nucleophilic substitutions but serves as a flame retardant and solvent .

- Applications : Industrial use in lubricants, plastics, and as a nerve agent simulant in research .

Key Comparative Data

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Reactivity Highlights | Applications | Safety Concerns |

|---|---|---|---|---|---|---|

| Dimethyl (3-bromo-2-oxopropyl)phosphonate | C₅H₁₀BrO₄P | 245.01 g/mol | Bromo (-Br) | Electrophilic alkylation, nucleophilic substitution | Pharmaceutical intermediates | Potential toxicity, corrosiveness |

| Dimethyl (1-diazo-2-oxopropyl)phosphonate | C₅H₉N₂O₄P | 192.11 g/mol | Diazo (-N₂) | Cyclopropanation, alkyne synthesis | Organic synthesis | Explosive decomposition |

| Dimethyl (2-oxopropyl)phosphonate | C₅H₁₁O₄P | 166.11 g/mol | None | Multicomponent reactions (e.g., Biginelli) | Heterocycle synthesis | Low hazard |

| Diethyl (1-diazo-2-oxopropyl)phosphonate | C₇H₁₃N₂O₄P | 220.16 g/mol | Diazo (-N₂) | Similar to methyl analog with altered kinetics | Alkyne synthesis | Explosive, requires caution |

| Dimethyl Methyl Phosphonate (DMMP) | C₃H₉O₃P | 124.08 g/mol | Methyl (-CH₃) | Non-reactive, high thermal stability | Flame retardant, solvent | Low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.